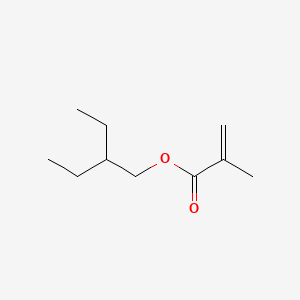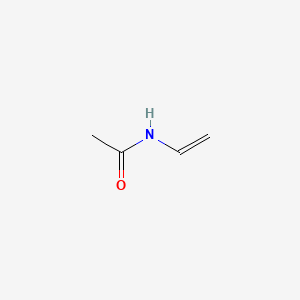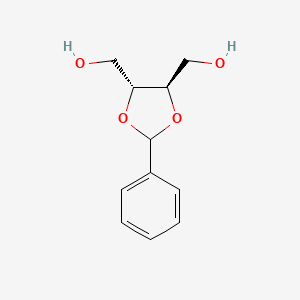
(+)-2,3-O-Benzylidene-D-threitol
Vue d'ensemble
Description
(+)-2,3-O-Benzylidene-D-threitol, also known as (+)-BnTh, is a chiral molecule that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water, ethanol, and methanol. This molecule has been synthesized using various methods, and its application in scientific research has been extensively studied.
Mécanisme D'action
The mechanism of action of (+)-BnTh is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions. It has been shown to enhance the enantioselectivity of certain reactions, resulting in the formation of chiral products.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (+)-BnTh. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It has also been shown to be biodegradable and environmentally friendly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (+)-BnTh in lab experiments is its chiral nature. It has been shown to enhance the enantioselectivity of certain reactions, resulting in the formation of chiral products. Additionally, (+)-BnTh is easy to synthesize and is relatively inexpensive.
One of the limitations of using (+)-BnTh in lab experiments is its limited solubility in certain solvents. This can make it difficult to use in certain reactions. Additionally, the mechanism of action of (+)-BnTh is not fully understood, which can make it difficult to predict its behavior in certain reactions.
Orientations Futures
There are several future directions for the use of (+)-BnTh in scientific research. One potential direction is the synthesis of new chiral molecules using (+)-BnTh as a building block. Additionally, (+)-BnTh could be used in the synthesis of new chiral catalysts for use in asymmetric catalysis reactions. Finally, (+)-BnTh could be used in the synthesis of new chiral dendrimers for use in drug delivery and gene therapy.
In conclusion, (+)-2,3-O-Benzylidene-D-threitol is a chiral molecule that has been extensively used in scientific research. It has been synthesized using various methods and has been shown to have unique properties. Its application in scientific research has been extensively studied, and it has potential future applications in the synthesis of new chiral molecules, catalysts, and dendrimers.
Applications De Recherche Scientifique
(+)-BnTh has been extensively used in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of various chiral molecules. It has also been used as a ligand in asymmetric catalysis reactions. Additionally, (+)-BnTh has been used in the synthesis of chiral dendrimers, which have potential applications in drug delivery and gene therapy.
Propriétés
IUPAC Name |
[(4R,5R)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRVTSEJAYBNR-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(O2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2O[C@@H]([C@H](O2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352120 | |
| Record name | (+)-2,3-O-Benzylidene-D-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-2,3-O-Benzylidene-D-threitol | |
CAS RN |
58383-35-0 | |
| Record name | (+)-2,3-O-Benzylidene-D-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



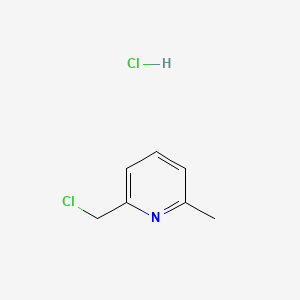
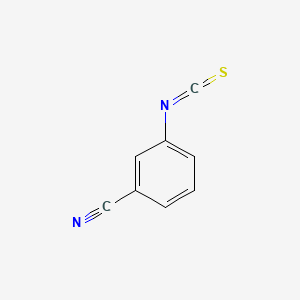

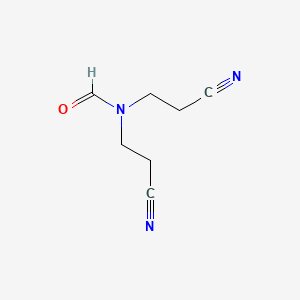

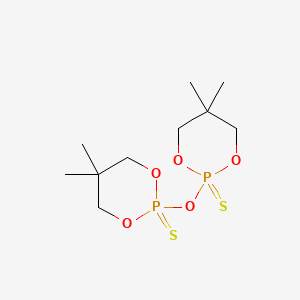
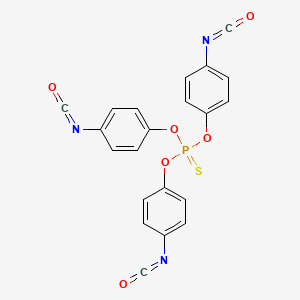

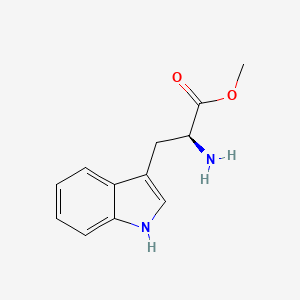
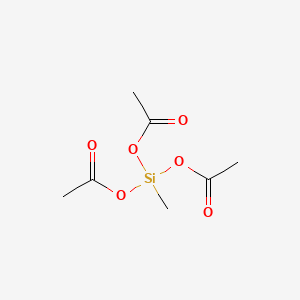
![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)

